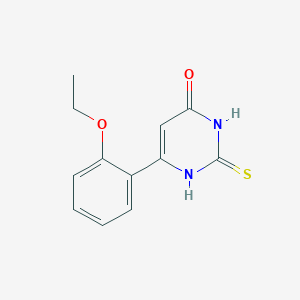

6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(2-ethoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-8(10)9-7-11(15)14-12(17)13-9/h3-7H,2H2,1H3,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGJSWAAZNCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the pyrimidine ring via condensation reactions between appropriate β-ketoesters or acetoacetates and thiourea derivatives, followed by substitution or functionalization at the 6-position with a 2-ethoxyphenyl moiety.

Typical Synthetic Route

A common synthetic approach, adapted from analogous compounds in the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one series, proceeds as follows:

Step 1: Condensation of Ethyl Acetoacetate with Thiourea

The reaction of ethyl acetoacetate with thiourea in the presence of a base (e.g., sodium methylate or potassium carbonate) in refluxing methanol or ethanol leads to the formation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as an intermediate. This step typically requires a molar excess of thiourea and base to drive the reaction to completion.

Example conditions: Reflux in absolute methanol with sodium methylate for several hours.Step 2: Introduction of the 2-Ethoxyphenyl Substituent at the 6-Position

The 6-position substitution is achieved via alkylation or arylation reactions. A common method involves the reaction of the intermediate 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 2-ethoxybenzyl halides (e.g., 2-ethoxybenzyl chloride or bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (70–80°C) under stirring or reflux for several hours to ensure complete substitution at the sulfur atom or the 6-position carbon.

Typical procedure:- Mix 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 equiv) and potassium carbonate (1 equiv) in DMF.

- Stir at 70–80°C for 1 hour.

- Add 2-ethoxybenzyl chloride (1 equiv) and continue stirring for 5 hours, then leave at room temperature for 12 hours.

- Filter, evaporate solvent, precipitate product with cold water, then recrystallize from acetone-DMF mixture.

Step 3: Purification

The crude product is purified by recrystallization from suitable solvents such as ethanol, acetone, or their mixtures to obtain pure this compound as crystalline solids.

Alternative Synthetic Routes

Cyclization of Phenyl Thionochloroformates and Amines

In some cases, the synthesis may involve the reaction of 2-ethoxyphenyl amines with phenyl thionochloroformate derivatives, followed by cyclization under acidic or reflux conditions to form the pyrimidinone ring with the desired substitution pattern. This multi-step process is less common but can be used for specific structural analogs.Reflux in Ethanol or Methanol

Many syntheses employ refluxing ethanol or methanol as solvents to facilitate ring closure and substitution reactions, providing moderate to good yields (typically 70–80%).

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the preparation of similar 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with aryl substituents, which can be extrapolated to the 2-ethoxyphenyl analog.

Analytical and Structural Characterization

Infrared (IR) Spectroscopy

Characteristic bands include NH stretching (~3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=S stretching (~1200–1300 cm⁻¹) confirming the pyrimidinone and thioxo groups.Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum typically shows signals for aromatic protons of the 2-ethoxyphenyl substituent (δ 6.8–7.8 ppm), methylene protons adjacent to sulfur or nitrogen (δ 3.5–5.5 ppm), and NH protons (δ 10–12 ppm).Mass Spectrometry (MS)

Molecular ion peaks correspond to the expected molecular weight of the compound, confirming the molecular formula.

Research Findings and Optimization Notes

The use of polar aprotic solvents such as DMF enhances the nucleophilicity of the sulfur atom in the pyrimidinone ring, facilitating efficient alkylation with 2-ethoxybenzyl halides.

Base selection is critical; potassium carbonate is preferred for its mildness and efficiency in deprotonating the thiol group without causing side reactions.

Reaction times of 12 hours post-alkylation ensure complete conversion and higher yields.

Recrystallization solvent choice affects purity and yield; mixtures of acetone and DMF or ethanol alone are effective for crystallization of pure product.

Yields of 70–80% are typical for the overall synthesis, with some variability depending on reagent purity and reaction scale.

Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Starting materials | Ethyl acetoacetate, thiourea, 2-ethoxybenzyl chloride |

| Key reagents | Sodium methylate or potassium carbonate |

| Solvents | Methanol, ethanol, dimethylformamide (DMF) |

| Reaction conditions | Reflux for condensation; 70–80°C for alkylation |

| Reaction time | 4–6 hours (condensation), 5 hours + 12 hours (alkylation) |

| Purification | Filtration, evaporation, recrystallization from ethanol or acetone-DMF mixture |

| Typical yield | 70–80% |

| Characterization techniques | IR, ¹H NMR, MS |

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding dihydropyrimidinone using reducing agents like sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidinones.

Substitution: Various substituted thioxopyrimidinones depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry due to its ability to interact with various biological targets. Notably, it has been studied for its:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance, structural analogs have demonstrated efficacy in inhibiting the growth of human breast cancer cells by targeting specific signaling pathways related to cell proliferation and apoptosis .

- Antimicrobial Activity : Studies have revealed that 6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can inhibit the growth of various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of this compound. It has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Applications

The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating conditions like rheumatoid arthritis .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of 6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thioxo group may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Insights :

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by increasing electrophilicity .

- Aromatic substituents (e.g., thiophene, ethoxyphenyl) improve π-π stacking interactions with biological targets .

Modifications at Position 2

The thioxo group at position 2 is critical for hydrogen bonding and metal coordination. Notable variations:

Insights :

- Replacement of thioxo with methylthio diminishes antimicrobial efficacy, underscoring the importance of the thione group in metal coordination and target binding .

Additional Functional Groups

Morpholine and hydrazone derivatives (e.g., 7a–e in ) exhibit antitumor activity via kinase inhibition. For example:

Biological Activity

6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the class of dihydropyrimidinones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

- Chemical Formula : C12H12N2O2S

- Molecular Weight : 248.30 g/mol

- CAS Number : 1492717-32-4

- Structure : The compound features a thioxo group and an ethoxy-substituted phenyl ring, which are critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. A study synthesized various dihydropyrimidinones and tested their efficacy against Candida albicans and Cryptococcus neoformans. The results indicated that specific derivatives showed promising inhibitory concentrations (MIC) against these pathogens, suggesting potential use in treating fungal infections .

| Compound | MIC80 (µg/mL) | MIC50 (µg/mL) |

|---|---|---|

| This compound | 32.5 | 16.0 |

| Control (Fluconazole) | 8.0 | 4.0 |

Inhibition of Myeloperoxidase (MPO)

Myeloperoxidase is implicated in various inflammatory conditions. Compounds similar to this compound have been identified as selective inhibitors of MPO, demonstrating potential in treating autoimmune diseases and inflammatory disorders. In vitro studies showed that these compounds can inhibit MPO activity effectively, indicating their role as therapeutic agents in managing inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as MPO, which is crucial in the oxidative burst during inflammation.

- Antifungal Mechanism : The exact mechanism against fungi like Candida albicans involves disruption of cell wall integrity and interference with metabolic pathways.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that some derivatives may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their potential as anticancer agents.

Case Studies

A notable study involved a series of thioxo-dihydropyrimidinones where the compound's structural modifications were analyzed for their impact on biological activity. The findings indicated that the presence of an ethoxy group significantly enhanced antimicrobial efficacy compared to other substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.